8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of compounds known as spirocyclic hydantoins . These compounds are characterized by a spirocyclic structure, where two cyclic structures share a single atom, and a hydantoin moiety, which is a type of imidazolidine-2,4-dione .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, related compounds such as spirotetramat and 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized through multi-step processes involving reactions like catalytic hydrogenation, oxidation, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a spirocyclic core with a 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety, a propyl group at the 3-position, and a 4-chlorobenzenesulfonyl group at the 8-position .Scientific Research Applications
8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied extensively for its potential to treat a variety of cancers, including colon, breast, and ovarian cancers. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro, as well as in vivo animal models. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential to treat certain types of leukemia, and as an anti-viral agent.
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by binding to a deep hydrophobic pocket in the kinase . This interaction is suggested to involve T-shaped π–π interactions with His136, a residue in RIPK1 . This binding potentially inhibits the kinase activity of RIPK1, thereby modulating the necroptosis pathway .
Biochemical Pathways
The compound’s action primarily affects the necroptosis signaling pathway. Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The inhibition of RIPK1 by the compound can disrupt this pathway, potentially preventing the progression of necroptosis .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its modulation of the necroptosis pathway. By inhibiting RIPK1, the compound could prevent the progression of necroptosis, thereby reducing cell death and potentially alleviating symptoms of diseases associated with necroptosis .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments is its high selectivity for cancer cells. This compound has been found to be highly selective for cancer cells, meaning that it is less likely to have an effect on healthy cells. Additionally, this compound is relatively easy to synthesize, making it a convenient choice for laboratory experiments.
One of the main limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions. This compound is only slightly soluble in water, making it difficult to use in some experimental setups. Additionally, this compound is a highly toxic substance, and should be handled with caution.
Future Directions
The potential future directions for 8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include further research into its efficacy as an anticancer agent, as well as its potential use in combination with other drugs. Additionally, further research into this compound's potential as an anti-inflammatory and anti-viral agent should be explored. Finally, further research into the mechanism of action of this compound, as well as its potential side effects, should be conducted.
Synthesis Methods
8-(4-chlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is synthesized by a multi-step process involving the condensation of 4-chlorobenzene-sulfonyl chloride with 1,3,8-triazaspiro[4.5]decane-2,4-dione. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is then purified by column chromatography. The final product is a white crystalline solid with a melting point of approximately 150°C.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S/c1-2-9-20-14(21)16(18-15(20)22)7-10-19(11-8-16)25(23,24)13-5-3-12(17)4-6-13/h3-6H,2,7-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILFVBGTCYEJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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